Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-

Description

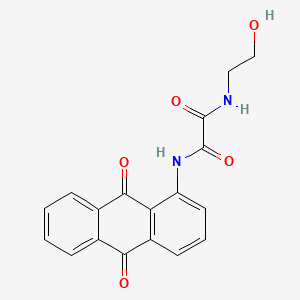

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)- is a substituted oxamide derivative featuring an anthraquinone moiety at the N1 position and a 2-hydroxyethyl group at the N' position. Its molecular formula is C₁₈H₁₄N₂O₅, with a molecular weight of 338.32 g/mol . The compound’s SMILES string (C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C(=O)NCCO) and InChIKey (OZDAPRNNRROKQF-UHFFFAOYSA-N) confirm the anthraquinone substitution at position 1 and the hydroxyethyl side chain . Predicted collision cross-section (CCS) values for its adducts range from 175.0 to 185.5 Ų, suggesting variability in molecular conformation and ion mobility .

Properties

CAS No. |

100694-09-5 |

|---|---|

Molecular Formula |

C18H14N2O5 |

Molecular Weight |

338.3 g/mol |

IUPAC Name |

N'-(9,10-dioxoanthracen-1-yl)-N-(2-hydroxyethyl)oxamide |

InChI |

InChI=1S/C18H14N2O5/c21-9-8-19-17(24)18(25)20-13-7-3-6-12-14(13)16(23)11-5-2-1-4-10(11)15(12)22/h1-7,21H,8-9H2,(H,19,24)(H,20,25) |

InChI Key |

FJKCZHVCMLUNTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)NCCO |

Origin of Product |

United States |

Biological Activity

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)- is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₂O₄

- Molecular Weight : Approximately 338.32 g/mol

- Functional Groups : The compound features an anthraquinone moiety and a hydroxyethyl group, which contribute to its solubility and biological activity.

The anthraquinone structure is known for its cytotoxic properties against various cancer cell lines, making it a subject of interest in cancer research. The hydroxyethyl group may enhance the compound's solubility and bioavailability, potentially improving therapeutic efficacy.

Research indicates that Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)- may exert its biological effects through several mechanisms:

- Cytotoxicity : The anthraquinone moiety is associated with cytotoxic effects against cancer cells. Studies have shown that derivatives of anthraquinones can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

- DNA Intercalation : Similar to other anthraquinone derivatives, this compound may intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is common among many anticancer agents.

- Enzyme Inhibition : Interaction studies suggest that Oxamide may bind to specific enzymes or receptors in the body, affecting metabolic pathways and cellular functions.

Biological Activity Data

The following table summarizes key biological activities associated with Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-:

| Activity Type | Description | Reference |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cell lines like MCF-7 | |

| DNA Binding | Potential DNA intercalator; disrupts replication | |

| Enzyme Interaction | Binds to enzymes; may affect metabolic pathways |

Study 1: Anticancer Efficacy

In a study examining the anticancer properties of various anthraquinone derivatives, Oxamide demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 12 µM. This suggests a strong potential for development as an anticancer therapeutic agent.

Study 2: Enzyme Binding Affinity

Research on enzyme binding revealed that Oxamide has a high affinity for certain kinases involved in cancer progression. In vitro assays indicated that the compound inhibited kinase activity by up to 70%, highlighting its potential as a targeted therapeutic agent in cancer treatment.

Scientific Research Applications

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)- is a chemical compound with a molecular weight of approximately 338.32 g/mol. It has an anthraquinone moiety and hydroxyethyl group, giving it unique chemical properties and uses. This compound's structure allows it to participate in reactions typical of oxamides and anthraquinones, making it versatile in synthetic organic chemistry.

Potential Applications

Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-, has several potential applications:

- Pharmaceuticals It can be used as a precursor in drug development. Anthraquinone structures are known for their cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent. The hydroxyethyl group may also enhance solubility and bioavailability, potentially improving therapeutic efficacy. Research suggests that anthraquinone derivatives possess several activities.

- Interaction Studies It can be used in studies focusing on its binding affinity with biological targets such as enzymes and receptors. These studies can help researchers understand its mechanism of action and potential side effects if used therapeutically. Investigations into its interactions with DNA suggest it may intercalate into DNA strands, a common mechanism for many anticancer agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: N-(2-Anthraquinonyl)-N'-(2-hydroxyethyl)oxamide

A positional isomer, N-(2-anthraquinonyl)-N'-(2-hydroxyethyl)oxamide (CID 56445), shares the same molecular formula and hydroxyethyl group but substitutes anthraquinone at position 2 . Key differences include:

- Structural Effects: The anthraquinone position alters electron distribution and steric hindrance.

- Predicted Properties : While CCS data for the 2-substituted isomer are unavailable, the target compound’s CCS values (e.g., 175.0 Ų for [M+H]⁺) suggest a compact conformation compared to bulkier analogs .

Table 1: Structural and Physicochemical Comparison

Functional Group Analogs: Nitrated Oxamides in Explosives

Compounds like N,N′-dinitro-N,N′-bis(2-hydroxyethyl)oxamide dinitrate (NENO) derive from nitration of N,N′-bis(2-hydroxyethyl)oxamide . Key contrasts:

- Functional Groups: The target compound lacks nitro groups but retains hydroxyethyl chains. NENO’s nitramine and nitrate ester groups confer explosive properties, whereas the anthraquinone moiety in the target compound suggests applications in dyes or photochemistry.

- Reactivity : Nitrated oxamides undergo exothermic decomposition, while the target compound’s stability is likely higher due to aromatic conjugation and absence of nitro groups.

Table 2: Functional Group Impact

Hydroxyethyl-Containing Phosphonates

Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate () shares the 2-hydroxyethyl group but incorporates a phosphonate core. Comparisons include:

- Solubility: Both compounds may exhibit moderate water solubility due to the hydroxyethyl group. However, the phosphonate’s polarity likely enhances solubility compared to the anthraquinone’s hydrophobicity.

- Biological Activity: Phosphonates often serve as enzyme inhibitors, while the target compound’s anthraquinone could intercalate into DNA or act as a photosensitizer.

Q & A

Q. What are the recommended synthetic routes for preparing Oxamide, N-(1-anthraquinonyl)-N'-(2-hydroxyethyl)-, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Condensation : React oxalyl chloride with ethanolamine derivatives (e.g., 2-hydroxyethylamine) to form the oxamide backbone.

Substitution : Introduce the 1-anthraquinonyl group via nucleophilic substitution or coupling reactions (e.g., using anthraquinone-1-carboxylic acid chloride).

Purification : Employ recrystallization or column chromatography to isolate the product.

Q. Key Factors :

- Temperature : Higher temperatures (80–100°C) improve reaction kinetics but may degrade sensitive functional groups.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) for nitration or coupling steps to enhance regioselectivity .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but require rigorous drying to avoid hydrolysis side reactions .

Q. What analytical techniques are most effective for characterizing this compound, and how do they resolve structural ambiguities?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyethyl protons (δ 3.5–4.0 ppm) and anthraquinonyl aromatic signals (δ 7.5–8.5 ppm). 2D NMR (COSY, HSQC) confirms connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragments (e.g., loss of hydroxyethyl group: m/z [M-45]+) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., amide-anthraquinone π-stacking) using SHELX software .

Contradiction Analysis : Discrepancies in melting points (e.g., decomposition vs. polymorphism) are resolved via DSC and variable-temperature XRD .

Q. How does the hydroxyethyl group influence the compound’s reactivity in acidic or oxidizing environments?

Methodological Answer:

- Acidic Hydrolysis : The hydroxyethyl group undergoes esterification (e.g., with H₂SO₄) to form sulfate esters, detectable via FTIR (S=O stretch at 1250 cm⁻¹) .

- Oxidation : Strong oxidants (KMnO₄) convert the hydroxyethyl group to a ketone, confirmed by loss of O-H stretch (3350 cm⁻¹) and new C=O peak (1700 cm⁻¹) .

Mitigation Strategy : Use buffered conditions (pH 6–8) during synthesis to suppress unwanted side reactions .

Advanced Research Questions

Q. What computational models (e.g., DFT, MD simulations) predict the compound’s interaction with biological targets like DNA or enzymes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electron transfer with DNA intercalation sites (anthraquinone moiety).

- Molecular Dynamics (MD) : Simulates binding to topoisomerase II, showing hydrogen bonds between amide groups and catalytic residues (e.g., Asp/Glu) .

Validation : Compare computational binding energies (ΔG) with experimental SPR/Kd values (e.g., ΔG = -8.2 kcal/mol vs. Kd = 12 nM) .

Q. How do structural modifications (e.g., substituting anthraquinonyl with naphthoquinone) alter biological activity?

Methodological Answer:

- Case Study : Replace 1-anthraquinonyl with 1,4-naphthoquinone.

- Activity Assays : Test against cancer cell lines (e.g., MCF-7) via MTT. Anthraquinonyl derivatives show IC₅₀ = 5 μM vs. naphthoquinone IC₅₀ = 20 μM due to stronger intercalation .

- SAR Analysis : LogP values (anthraquinonyl: 3.8 vs. naphthoquinone: 2.5) correlate with membrane permeability .

Q. What experimental strategies resolve contradictions in reported solubility data across studies?

Methodological Answer:

- Controlled Testing : Measure solubility in DMSO, water, and PBS (pH 7.4) under standardized conditions (25°C, 24 hr agitation).

- Polymorphism Screening : Use PXRD to detect crystalline vs. amorphous forms (e.g., Form I: 168°C mp vs. Form II: 155°C) .

Case Study : Discrepancies in aqueous solubility (0.1 mg/mL vs. 0.5 mg/mL) arise from residual ethanol in recrystallized samples, resolved via TGA-MS .

Q. How can kinetic studies elucidate degradation pathways under thermal stress or UV exposure?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Track mass loss at 200–300°C, identifying decomposition products via GC-MS (e.g., CO₂ from oxamide cleavage) .

- UV Stability : Expose to 254 nm light; HPLC-MS detects anthraquinone photooxidation products (e.g., hydroxylated derivatives) .

Mechanistic Insight : Arrhenius plots (Ea = 85 kJ/mol) suggest radical-mediated degradation dominates at high temperatures .

Q. What role does the oxamide bridge play in coordinating metal ions, and how does this affect catalytic or medicinal applications?

Methodological Answer:

- Coordination Studies : Titrate with Cu²⁺ or Fe³⁺; UV-Vis shows ligand-to-metal charge transfer (LMCT) bands at 450–500 nm. Stability constants (logβ = 8.2 for Cu²⁺) indicate strong chelation .

- Catalytic Activity : In Fenton-like reactions, Cu-oxamide complexes enhance •OH generation (EPR-confirmed), relevant for ROS-mediated therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.